2-(Cyclopentylidenemethyl)-1,3-benzothiazole
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Overview
Description
2-(Cyclopentylidenemethyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylidenemethyl)-1,3-benzothiazole typically involves the condensation of cyclopentanone with 2-aminobenzothiazole under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylidenemethyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
2-(Cyclopentylidenemethyl)-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylidenemethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopentylidenemethyl)-1,3-benzoxazole
- 2-(Cyclopentylidenemethyl)-1,3-benzimidazole
- 2-(Cyclopentylidenemethyl)-1,3-thiazole
Uniqueness
2-(Cyclopentylidenemethyl)-1,3-benzothiazole is unique due to the presence of both a benzene ring and a thiazole ring in its structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve .
Properties
Molecular Formula |
C13H13NS |
---|---|
Molecular Weight |
215.32 g/mol |
IUPAC Name |
2-(cyclopentylidenemethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H13NS/c1-2-6-10(5-1)9-13-14-11-7-3-4-8-12(11)15-13/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
BWKSOLMVLLWPJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC2=NC3=CC=CC=C3S2)C1 |
Origin of Product |
United States |
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